molecular formula C13H13NO2S B1488902 1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol CAS No. 1498112-55-2

1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol

Cat. No. B1488902
CAS RN: 1498112-55-2
M. Wt: 247.31 g/mol
InChI Key: YZSWKIAYRUAXIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” consists of a benzothiophene ring attached to a pyrrolidin-3-ol group via a carbonyl group.

Scientific Research Applications

Synthesis and Structural Properties

  • Novel benzothiophene derivatives have been synthesized through heterocyclization reactions, offering insights into the chemical behavior and potential applications of similar compounds, including 1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol (Gabriele et al., 2011).

  • The crystal structure of related compounds reveals intricate molecular conformations and interactions, shedding light on the structural dynamics that could influence the chemical properties and reactivity of this compound (Govindaraj et al., 2015) (Savithri et al., 2015).

  • The antimicrobial activity of benzothiophene derivatives has been explored, indicating potential applications in pharmaceuticals and drug design, which could be relevant for this compound (Naganagowda & Petsom, 2011).

  • The synthesis of pyrrolidin-2-ones and derivatives, including this compound, is a promising area of research, with these compounds being part of many natural products and biologically active molecules. Their presence in many ligands for asymmetric catalysis, in the field of organocatalysis, and in a vast number of natural products highlights their significance in medicinal chemistry (Rubtsova et al., 2020).

  • The synthesis of pyrrolidines and pyrrolidinones, which are crucial structural motifs in organic chemistry and are present in many natural products and biologically active molecules, is a significant area of research. The pursuit of new and efficient methods for their synthesis, including compounds like this compound, is an important goal in modern organic synthesis due to their extensive applications (Anderson & Liu, 2000).

Safety and Hazards

While specific safety data for “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” is not available, it’s important to handle all chemical compounds with care. For instance, a similar compound, 1-Benzothiophene-3-carbonyl chloride, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-benzothiophen-2-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSWKIAYRUAXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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